molecular formula C20H18ClN7O B14924667 N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14924667
M. Wt: 407.9 g/mol
InChI Key: YGDOZRGSMSFJES-UHFFFAOYSA-N
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Description

N~4~-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives This compound is characterized by its unique structure, which includes a triazole ring, a cyclopropyl group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and minimize by-products. This includes the use of high-purity reagents, precise temperature control, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N~4~-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N~4~-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring and pyrazolo[3,4-b]pyridine core are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and triazole-containing molecules. Examples include:

Uniqueness

What sets N4-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of structural features, including the triazole ring, cyclopropyl group, and pyrazolo[3,4-b]pyridine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18ClN7O

Molecular Weight

407.9 g/mol

IUPAC Name

N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H18ClN7O/c1-11-18-14(8-16(12-3-4-12)25-19(18)27(2)26-11)20(29)24-13-5-6-17(15(21)7-13)28-10-22-9-23-28/h5-10,12H,3-4H2,1-2H3,(H,24,29)

InChI Key

YGDOZRGSMSFJES-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=C(C=C4)N5C=NC=N5)Cl)C

Origin of Product

United States

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